(2-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate
Description
(2-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely known for their applications in various fields, including agriculture, medicine, and chemical research. This particular compound is notable for its unique structural features, which include a methoxyphenyl group and a chlorophenyl ethenyl group, making it a subject of interest in synthetic chemistry and pharmacology.
Properties
IUPAC Name |
(2-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-21-16-5-3-2-4-14(16)12-22-17(20)19-11-10-13-6-8-15(18)9-7-13/h2-11H,12H2,1H3,(H,19,20)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIICKUOWUJZMJ-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1COC(=O)NC=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1COC(=O)N/C=C/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate typically involves the reaction of (2-methoxyphenyl)methyl isocyanate with (E)-2-(4-chlorophenyl)ethenylamine. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ethenyl group can be reduced to form an ethyl group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of this compound aldehyde or carboxylic acid derivatives.
Reduction: Formation of (2-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethyl]carbamate.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Research indicates that (2-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate exhibits significant biological activities:
Anticancer Properties
The compound has shown promise in inhibiting the growth of various cancer cell lines.
- Mechanism of Action : It induces apoptosis and cell cycle arrest in cancer cells, particularly affecting mitochondrial pathways.
- Case Study Data : A study evaluated its effects on HepG2 (liver cancer) cells:
| Compound | Cell Line | % Cell Viability |
|---|---|---|
| This compound | HepG2 | 45.3 |
| Doxorubicin | HepG2 | 5.0 |
This data suggests that the compound has a lower cell viability percentage compared to doxorubicin, indicating its potential effectiveness as an anticancer agent.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against several bacterial strains.
- Efficacy Testing : The antimicrobial activity was assessed using the well diffusion method:
| Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|---|
| This compound | E. coli | 12.5 | 200 |
| This compound | S. aureus | 15.0 | 180 |
These results indicate that the compound exhibits significant antibacterial activity, making it a candidate for further development in treating bacterial infections.
Pharmacological Applications
Given its biological activities, this compound holds potential for various pharmacological applications:
- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a potential therapeutic agent for cancer treatment.
- Antibacterial Treatments : The observed antimicrobial properties suggest its use in developing new antibiotics, especially against resistant strains.
Future Research Directions
Further research is necessary to fully elucidate the mechanisms of action and optimize the synthesis of this compound. Potential areas of investigation include:
- In vivo Studies : Evaluating the efficacy and safety of the compound in animal models to assess its therapeutic potential.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity could lead to more potent derivatives.
Mechanism of Action
The mechanism of action of (2-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. This interaction can disrupt normal cellular processes, resulting in therapeutic effects in the case of disease treatment.
Comparison with Similar Compounds
Similar Compounds
- (2-methoxyphenyl)methyl N-[(E)-2-(4-fluorophenyl)ethenyl]carbamate
- (2-methoxyphenyl)methyl N-[(E)-2-(4-bromophenyl)ethenyl]carbamate
- (2-methoxyphenyl)methyl N-[(E)-2-(4-methylphenyl)ethenyl]carbamate
Uniqueness
Compared to similar compounds, (2-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate is unique due to the presence of the chlorine atom on the phenyl ring. This chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct in its chemical and biological properties.
Biological Activity
The compound (2-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate is a member of the carbamate class of compounds, which have garnered attention for their diverse biological activities, including anti-cancer and anti-inflammatory properties. This article delves into the biological activity of this compound, synthesizing data from various studies to present a comprehensive overview.
Chemical Structure and Properties
- Chemical Formula : C15H15ClN2O3
- Molecular Weight : 304.74 g/mol
The structure features a methoxy group and a chlorophenyl substituent, which are crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been assessed in various contexts, particularly regarding its effects on cancer cell lines and its potential as an anti-inflammatory agent.
Anticancer Activity
- Mechanism of Action :
-
Case Studies :
- In a study involving T47D breast cancer cells, the compound exhibited an EC50 for caspase activation at 2 nM, indicating high potency as an apoptosis inducer .
- Another investigation found that derivatives similar to this compound displayed significant cytotoxicity against various cancer cell lines, including HeLa and PC-3 cells, with IC50 values ranging from 0.08 to 12.07 µM .
- In Vivo Studies :
Data Tables
Research Findings
- Structure-Activity Relationship (SAR) :
- Inhibitory Profiles :
- Comparative Analysis :
Q & A
Basic: How can the synthesis of this carbamate derivative be optimized for improved yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the carbamate linkage via reaction of (2-methoxyphenyl)methanol with an isocyanate intermediate derived from 4-chlorostyrene.
- Step 2: Purification using column chromatography (silica gel) with solvent systems like ethyl acetate/hexane (1:3 v/v) .
- Critical Parameters:
- Temperature: Maintain 0–5°C during carbamate bond formation to minimize side reactions .
- pH Control: Use triethylamine (TEA) as a base to neutralize HCl byproducts, ensuring reaction efficiency .
- Monitoring: Employ thin-layer chromatography (TLC) at each step to track reaction progress .
Reference Yields:
- Intermediate isolation: ~60–70% yield under optimized conditions.
- Final product purity: >95% confirmed via HPLC .
Basic: What analytical techniques are most effective for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H-NMR: Identify methoxy protons (δ 3.8–4.0 ppm) and vinyl protons (δ 6.5–7.5 ppm, coupling constant J = 16 Hz for E-configuration) .
- ¹³C-NMR: Confirm carbamate carbonyl (δ 155–160 ppm) and chlorophenyl carbons .
- Infrared Spectroscopy (IR): Detect carbamate C=O stretch (~1700 cm⁻¹) and N-H stretch (~3350 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 254 nm) to assess purity .
Advanced Tip: Pair with mass spectrometry (ESI-MS) to verify molecular ion peaks (e.g., [M+H]⁺) .
Advanced: How do reaction conditions influence the compound’s chemical reactivity (e.g., hydrolysis, substitution)?
Methodological Answer:
- Hydrolysis:
- Acidic Conditions: Carbamate bonds hydrolyze to yield (2-methoxyphenyl)methanol and 4-chlorostyrene-derived amines. Use 1M HCl at 60°C; monitor via TLC .
- Basic Conditions: Faster degradation occurs with NaOH (0.1M, room temperature), forming CO₂ and amines .
- Substitution Reactions:
- Nucleophilic Attack: React with amines (e.g., benzylamine) in DMF at 80°C to replace the carbamate group. Confirm product via ¹H-NMR loss of N-H signals .
- Oxidation/Reduction:
- Oxidation: Treat with KMnO₄ to cleave the vinyl group, forming 4-chlorobenzoic acid derivatives .
Mechanistic Insight: Kinetic studies (e.g., Arrhenius plots) can quantify activation energies for hydrolysis pathways .
Advanced: How to design experiments to evaluate its potential as a cholinesterase inhibitor?
Methodological Answer:
- In Vitro Assays:
- Acetylcholinesterase (AChE) Inhibition: Use Ellman’s method with acetylthiocholine iodide. Measure IC₅₀ via UV-Vis (λ = 412 nm) .
- Kinetic Analysis: Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .
- Structural Modifications:
- Compare with analogues (e.g., pyridine/pyrimidine carbamates) to establish structure-activity relationships (SAR) .
- Molecular Docking: Use software (e.g., AutoDock Vina) to model interactions with AChE’s catalytic site (e.g., π-π stacking with Trp86) .
Key Metrics:
- Target IC₅₀ < 10 µM for therapeutic relevance.
- Selectivity over butyrylcholinesterase (BuChE) to minimize off-target effects .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Reproducibility Checks:
- Standardize assay conditions (e.g., enzyme source, buffer pH, incubation time) .
- Data Normalization:
- Express activity as % inhibition relative to positive controls (e.g., donepezil for AChE) .
- Meta-Analysis:
- Compare datasets using statistical tools (e.g., ANOVA) to identify outliers.
- Validate via orthogonal assays (e.g., isothermal titration calorimetry for binding affinity) .
Case Example: Discrepancies in IC₅₀ values may arise from varying enzyme purities or solvent effects (e.g., DMSO concentration ≤1% v/v) .
Advanced: What strategies can enhance the compound’s metabolic stability for in vivo studies?
Methodological Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
- Isotope Labeling: Synthesize deuterated analogs to slow CYP450-mediated degradation .
- Microsomal Stability Assays: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
Key Metrics:
- Target t₁/₂ > 2 hours in microsomal assays.
- Plasma protein binding <90% to ensure free drug availability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
